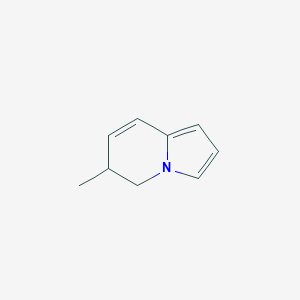
Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is a metalloporphyrin complex. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a central metal ion. This particular compound features manganese(III) as the central metal ion and is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride typically involves the reaction of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine with a manganese(III) salt. One common method is to dissolve the porphyrin in a solvent such as dimethylformamide (DMF) and then add manganese(III) chloride. The reaction mixture is heated under reflux conditions for several hours to ensure complete coordination of the manganese ion to the porphyrin ring. After cooling, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride undergoes several types of chemical reactions, including:
Oxidation: The manganese(III) center can be oxidized to manganese(IV) under certain conditions.
Reduction: The compound can be reduced to manganese(II) by using reducing agents.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents like acetonitrile or pyridine.
Major Products
Oxidation: Manganese(IV) porphyrin complexes.
Reduction: Manganese(II) porphyrin complexes.
Substitution: Various substituted porphyrin complexes depending on the ligands used.
Applications De Recherche Scientifique
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a mimic of natural metalloenzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of sensors and materials for electronic applications.
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride involves the coordination of the manganese ion to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate the transfer of electrons between different substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III)
Uniqueness
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is unique due to the specific redox properties of manganese, which allow it to participate in a wider range of oxidation and reduction reactions compared to other metalloporphyrins. This makes it particularly valuable in catalytic applications and in the study of redox processes in biological systems.
Propriétés
Formule moléculaire |
C48H36ClMnN4 |
|---|---|
Poids moléculaire |
759.2 g/mol |
Nom IUPAC |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C48H36N4.ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
Clé InChI |
ZBGWSPAMNFXKGA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)


![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)


